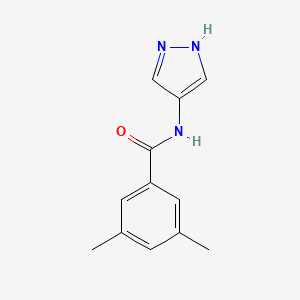
(4-Hydroxypiperidin-1-yl)-(2-methyl-5-methylsulfanylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxypiperidin-1-yl)-(2-methyl-5-methylsulfanylphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as HPM and is a member of the piperidine class of compounds. HPM has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of HPM is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HPM has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
HPM has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. HPM has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of HPM is its ability to exhibit both anti-inflammatory and analgesic effects. This makes it a potential candidate for the treatment of chronic pain and inflammation. However, one of the limitations of HPM is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of HPM. One potential area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the potential use of HPM in the treatment of epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of HPM and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of HPM involves the reaction of 4-hydroxypiperidine and 2-methyl-5-methylsulfanylbenzoyl chloride in the presence of a base. The reaction proceeds through an acylation mechanism, resulting in the formation of HPM as a white crystalline solid. The yield of the reaction is typically around 60-70%, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
HPM has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. HPM has also been found to exhibit anticonvulsant properties, suggesting its potential use in the treatment of epilepsy.
properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(2-methyl-5-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-10-3-4-12(18-2)9-13(10)14(17)15-7-5-11(16)6-8-15/h3-4,9,11,16H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOEXPNMLQKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)









![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)
![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)

